rac 12-Oxophytodienoic Acid-d5
Description
rac 12-Oxophytodienoic Acid-d5 (rac 12-OPDA-d5) is a deuterated isotopologue of 12-oxophytodienoic acid (12-OPDA), a cyclopentenone oxylipin derived from α-linolenic acid in the octadecanoid pathway. This compound serves as a key intermediate in jasmonic acid (JA) biosynthesis and is involved in plant stress signaling, defense responses, and development . The deuterated form (d5) is primarily utilized as an internal standard in mass spectrometry-based studies to quantify endogenous OPDA levels due to its near-identical chemical properties and distinct mass signature . Structurally, 12-OPDA features an α,β-unsaturated carbonyl group, which confers reactivity with thiol-containing molecules like glutathione, influencing redox signaling and protein interactions .
Properties
Molecular Formula |
C₁₈H₂₃D₅O₃ |
|---|---|
Molecular Weight |
297.44 |
Synonyms |
(1R,5R)-rel-4-Oxo-5-(2Z)-2-penten-1-yl-2-cyclopentene-1-octanoic Acid-d5; [1α,5α(Z)]-(+/-)-4-Oxo-5-(2-pentenyl-d5)-2-cyclopentene-1-octanoic Acid; _x000B_(+/-)-12-Oxophytodienoic Acid-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Independent Signaling Roles : OPDA and JA regulate distinct defense pathways. For example, OPDA-deficient opr3 mutants exhibit enhanced resistance to fungal pathogens, highlighting its JA-independent role in immunity .
Redox Interactions : OPDA reacts with glutathione to form OPDA-SG conjugates, influencing redox homeostasis and stress acclimation .
Developmental Regulation : OPDA accumulates in expanding leaves and seeds, suggesting roles in development beyond stress responses .
Evolutionary Conservation : OPDA’s structural similarity to prostaglandin 15-dPGJ₂ hints at conserved lipid signaling mechanisms between plants and animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
